An In-Depth Technical Guide to 2-(Benzo[d]dioxol-5-yl)acetonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Benzo[d]dioxol-5-yl)acetonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile, a pivotal intermediate in synthetic organic and medicinal chemistry. Valued for its unique structural combination of a reactive nitrile moiety and the biologically significant benzodioxole ring system, this compound serves as a versatile precursor for a wide array of complex molecular architectures. This guide details its chemical and physical properties, provides validated synthetic protocols, explores its reactivity, and discusses its applications in modern drug discovery and materials science. It is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.
Chemical Identity and Physicochemical Properties
2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile, also widely known as 3,4-(Methylenedioxy)phenylacetonitrile or Homopiperonylonitrile, is a crystalline solid at room temperature. The presence of the benzodioxole ring system, a common fragment in natural products and a known pharmacophore, combined with the synthetically versatile nitrile group, makes it a compound of significant interest.
A Note on Nomenclature: While the user request specified the 4-yl isomer, the vast majority of available scientific literature and commercial availability pertains to the 5-yl isomer, 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile (CAS 4439-02-5). This guide will focus on this well-documented isomer.
Compound Identification
The fundamental identifiers and structural details for 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile are summarized below.
| Identifier | Value |
| Preferred IUPAC Name | 2-(2H-1,3-Benzodioxol-5-yl)acetonitrile[3] |
| Synonyms | 3,4-(Methylenedioxy)phenylacetonitrile, Homopiperonylonitrile, Piperonyl Cyanide |
| CAS Number | 4439-02-5[4] |
| Molecular Formula | C₉H₇NO₂[3] |
| Molecular Weight | 161.16 g/mol [3] |
| InChI Key | ZQPBOYASBNAXOZ-UHFFFAOYSA-N[4] |
Physicochemical Properties
The key physical and chemical properties are presented in the following table, offering a snapshot for laboratory use and reaction planning.
| Property | Value | Source(s) |
| Physical Form | Solid, Pale yellow low melting solid | [4] |
| Melting Point | 43-45 °C | [4][5] |
| Boiling Point | 299.7 °C at 760 mmHg | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Insoluble in water |
Spectroscopic and Analytical Characterization
Structural elucidation of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile is confirmed through standard spectroscopic techniques. The expected spectral features are discussed below, providing a baseline for analytical confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the aromatic, methylenedioxy, and benzylic protons.
-
Aromatic Protons (3H): Expected in the range of δ 6.7-6.9 ppm. The substitution pattern typically results in three signals: a singlet for the proton between the two oxygen-linked carbons and two doublets, or a more complex pattern, for the other two protons on the aromatic ring.
-
Methylenedioxy Protons (2H): A characteristic singlet appearing around δ 5.9-6.0 ppm, confirming the integrity of the dioxole ring.
-
Benzylic Protons (2H): A singlet for the -CH₂-CN group, typically found around δ 3.7 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, showing signals for all nine carbon atoms in unique electronic environments.[2]
-
Nitrile Carbon (-CN): A signal in the range of δ 118-120 ppm.[6]
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 108-148 ppm). This includes two quaternary carbons attached to the dioxole oxygens and the cyanomethyl group, and four carbons bearing protons.
-
Methylenedioxy Carbon (-O-CH₂-O-): A characteristic signal around δ 101 ppm.
-
Benzylic Carbon (-CH₂-CN): A signal for the methylene carbon, typically appearing around δ 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected around 2240-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile group.
-
Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals for the methylene group will appear just below 3000 cm⁻¹.
-
C-O-C Stretch: Strong bands associated with the methylenedioxy ether linkages are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 161, corresponding to the molecular formula C₉H₇NO₂.
-
Key Fragmentation: A primary fragmentation pathway is the loss of the cyanomethyl radical (•CH₂CN) to form the stable piperonyl cation at m/z = 121. Another significant fragmentation is the benzylic cleavage to form the tropylium-like ion from the aromatic portion.
Synthesis and Manufacturing
The most common and industrially relevant synthesis of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile proceeds via the nucleophilic substitution of piperonyl chloride with a cyanide salt. This method is efficient and utilizes readily available starting materials.
Detailed Experimental Protocol: Synthesis from Piperonyl Chloride
This protocol describes a standard laboratory procedure for the cyanation of piperonyl chloride. The choice of an aprotic polar solvent like DMSO facilitates the SN2 reaction by effectively solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.
Materials:
-
5-(Chloromethyl)-1,3-benzodioxole (Piperonyl chloride)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, prepare a suspension of sodium cyanide (1.4 equivalents) in anhydrous DMSO (approx. 3 volumes relative to the substrate).
-
Substrate Addition: Prepare a separate solution of 5-(chloromethyl)-1,3-benzodioxole (1 equivalent) in anhydrous DMSO (approx. 1 volume). Add this solution dropwise to the NaCN suspension.
-
Causality: The dropwise addition is critical for controlling the reaction exotherm. The reaction is exothermic, and maintaining a controlled temperature prevents side reactions and ensures safety.
-
-
Reaction Conditions: Maintain the internal temperature of the reaction mixture between 30-40 °C using a water bath. Stir the mixture vigorously for 1-2 hours after the addition is complete.[7]
-
Work-up and Extraction: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by carefully adding water (approx. 6 volumes), followed by MTBE (approx. 4 volumes).[7] Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer again with MTBE (2 x 1.8 volumes) to maximize product recovery.[7]
-
Washing and Drying: Combine all organic layers and wash with water (2 x 1.8 volumes) to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. The product is often of sufficient purity (typically >95%) for subsequent steps.[7] If necessary, further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile is dominated by the chemistry of its two key functional components: the nitrile group and the activated α-methylene bridge.
Reactivity of the Nitrile Group
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3,4-(methylenedioxy)phenylacetic acid, a valuable precursor for various pharmaceuticals and agrochemicals.[8] Enzymatic hydrolysis using nitrilase enzymes has also been demonstrated.[9]
-
Reduction: The nitrile group is readily reduced to the corresponding primary amine, 2-(3,4-methylenedioxyphenyl)ethanamine.[8] This transformation is fundamental in the synthesis of phenethylamine-type alkaloids and designer drugs. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni).
Reactivity of the α-Methylene Bridge
The methylene (-CH₂-) group is positioned between two electron-withdrawing groups (the aromatic ring and the nitrile), rendering its protons acidic (pKa ≈ 25 in DMSO for the parent phenylacetonitrile).[8]
-
Deprotonation and Alkylation: Treatment with a strong base (e.g., NaH, KOtBu, LDA) generates a resonance-stabilized carbanion. This nucleophile can readily participate in reactions with various electrophiles, most notably alkyl halides, to form α-substituted derivatives. This C-C bond-forming capability is a cornerstone of its utility as a synthetic intermediate.
-
Condensation Reactions: The carbanion can also engage in condensation reactions with carbonyl compounds (aldehydes and ketones) and esters, leading to the formation of more complex molecular scaffolds.[8]
Applications in Research and Drug Development
The structural motifs within 2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile make it a valuable building block in several areas of chemical research.
Precursor for Bioactive Molecules
This compound is a key starting material for a variety of target molecules with established biological activity.
-
Isoquinoline Alkaloids: It serves as a precursor in multi-step syntheses of isoquinoline alkaloids, a class of natural products with a broad range of pharmacological activities. The synthesis often involves building a phenethylamine backbone followed by cyclization reactions like the Bischler–Napieralski reaction.[7][10]
-
Antifungal Synergists: The related 3-(benzo[d][1][2]dioxol-5-yl)propanamide derivatives have been synthesized and shown to act as potent synergists, enhancing the activity of fluconazole against resistant strains of Candida albicans.[11]
-
Other Pharmaceutical Agents: The 3,4-methylenedioxyphenyl moiety is found in numerous drugs and is often used to modulate metabolic stability by inhibiting cytochrome P450 enzymes.
Intermediate in Fine Chemical Synthesis
Beyond pharmaceuticals, it is used in the synthesis of various fine chemicals. For instance, it was employed in the total synthesis of derrubone, a natural product with Hsp90 inhibitory activity.[5] It has also been used as an analytical standard for forensic analysis of seized methamphetamine samples.[5]
Safety, Handling, and Storage
2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile is a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazard Classification: It is classified as acutely toxic and harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[5] The corresponding GHS pictograms indicate this hazard (GHS07, Exclamation mark).[4]
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[5] A dust mask (e.g., N95) is recommended when handling the solid.[5]
-
Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Spill & First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor. In case of eye contact, rinse cautiously with water for several minutes.
Conclusion
2-(Benzo[d][1][2]dioxol-5-yl)acetonitrile stands out as a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, predictable reactivity at both the nitrile and α-methylene positions, and straightforward synthesis make it an indispensable tool for synthetic chemists. Its role as a precursor to complex and biologically active molecules, particularly in the realm of natural product synthesis and pharmaceutical development, underscores its continued importance. A thorough understanding of its chemical behavior and strict adherence to safety protocols are essential for leveraging its full synthetic potential.
References
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Matrix Fine Chemicals. 2-(2H-1,3-BENZODIOXOL-5-YL)ACETONITRILE. Available at: [Link]
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Molecules. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available at: [Link]
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Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Available at: [Link]
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Organic Chemistry Portal. Synthesis of isoquinolines. Available at: [Link]
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Thieme Chemistry. Product Class 5: Isoquinolines. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). A unified total synthesis of benzo[d][1][2]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Available at: [Link]
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PubMed. Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Available at: [Link]
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NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts. Available at: [Link]
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